

Entecavir Impurity 39: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Entecavir impurity 39

Cat. No.: B13850934

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Introduction: The Critical Role of Impurity Profiling in Entecavir Development

Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its mechanism of action relies on the inhibition of HBV DNA polymerase, effectively suppressing viral replication. The manufacturing process of any active pharmaceutical ingredient (API), including Entecavir, is a complex series of chemical transformations. These processes, along with potential degradation over time, can lead to the formation of impurities. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical overview of a specific impurity, **Entecavir Impurity 39**, offering insights into its chemical identity, potential formation, and analytical control strategies.

Section 1: Nomenclature and Chemical Identity of Entecavir Impurity 39

Entecavir Impurity 39 is an adduct formed between Entecavir and the amino acid L-alanine. A comprehensive understanding of its nomenclature is fundamental for accurate identification and communication within the scientific community.

Table 1: Synonyms and Chemical Identifiers for **Entecavir Impurity 39**

Identifier	Value	Source
Primary Chemical Name	(9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-L-alanine	[1][2]
CAS Number	1415118-52-3	[1][2]
Molecular Formula	C ₁₅ H ₁₉ N ₅ O ₅	[1][2]
Molecular Weight	349.35 g/mol	

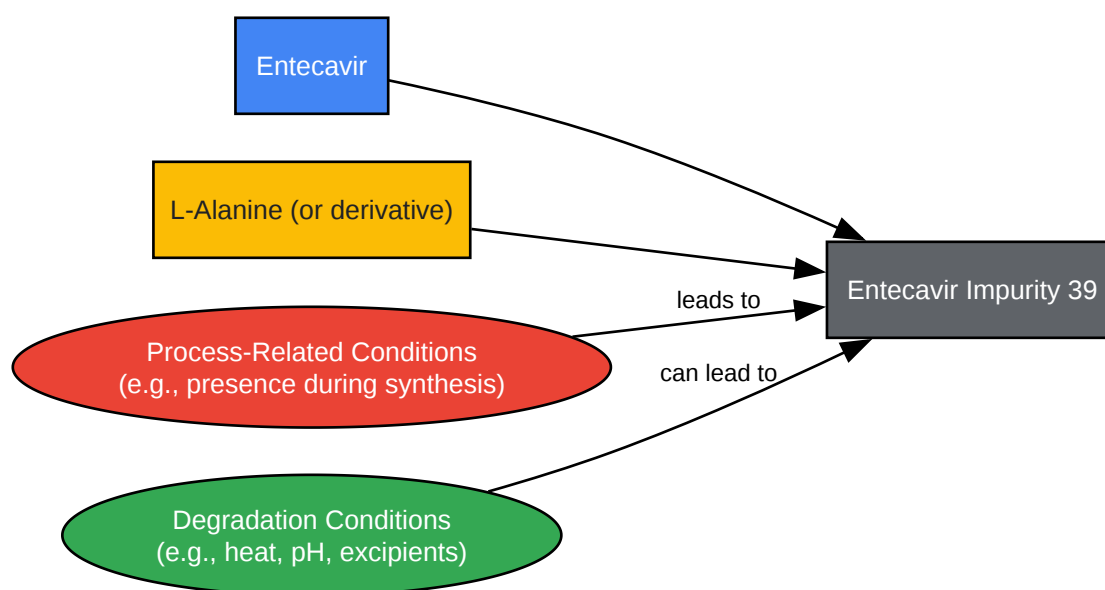
The systematic IUPAC name for this impurity is 2-((9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)propanoic acid. The structure, depicted below, shows the alanine moiety covalently bonded to the C2 position of the guanine base of the Entecavir molecule.

Caption: Chemical structure of **Entecavir Impurity 39**.

Section 2: Potential Formation Pathways

The precise mechanism for the formation of **Entecavir Impurity 39** has not been extensively detailed in publicly available literature. However, based on the chemical structures of Entecavir and alanine, its formation as a process-related impurity or a degradation product can be hypothesized.

- **Process-Related Impurity:** The synthesis of Entecavir involves multiple steps with various reagents and intermediates. If alanine or a reactive derivative is present, even in trace amounts, during a step where the C2 position of the purine ring is susceptible to nucleophilic substitution, the formation of this adduct is plausible.
- **Degradation Product:** Entecavir, under certain stress conditions such as exposure to heat, light, or reactive excipients, could potentially react with residual amino acids from the manufacturing process or excipients. Forced degradation studies are crucial to investigate such possibilities. Studies on Entecavir have shown it to be susceptible to degradation under oxidative and acid hydrolysis stress conditions.[1][3] While these studies did not specifically report the formation of an alanine adduct, they highlight the reactivity of the molecule.



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Caption: Potential pathways for the formation of **Entecavir Impurity 39**.

Section 3: Analytical Control Strategy

A robust analytical method is paramount for the detection and quantification of **Entecavir Impurity 39** to ensure that it is controlled within acceptable limits as per ICH guidelines.[4][5] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique for analyzing Entecavir and its impurities.[6][7][8] For structure confirmation

and analysis of complex samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[3][9][10]

Proposed Analytical Protocol: HPLC-UV

While a specific validated method for **Entecavir Impurity 39** is not publicly available, a general approach based on established methods for Entecavir and its other impurities can be proposed. The following protocol is a starting point for method development and validation.

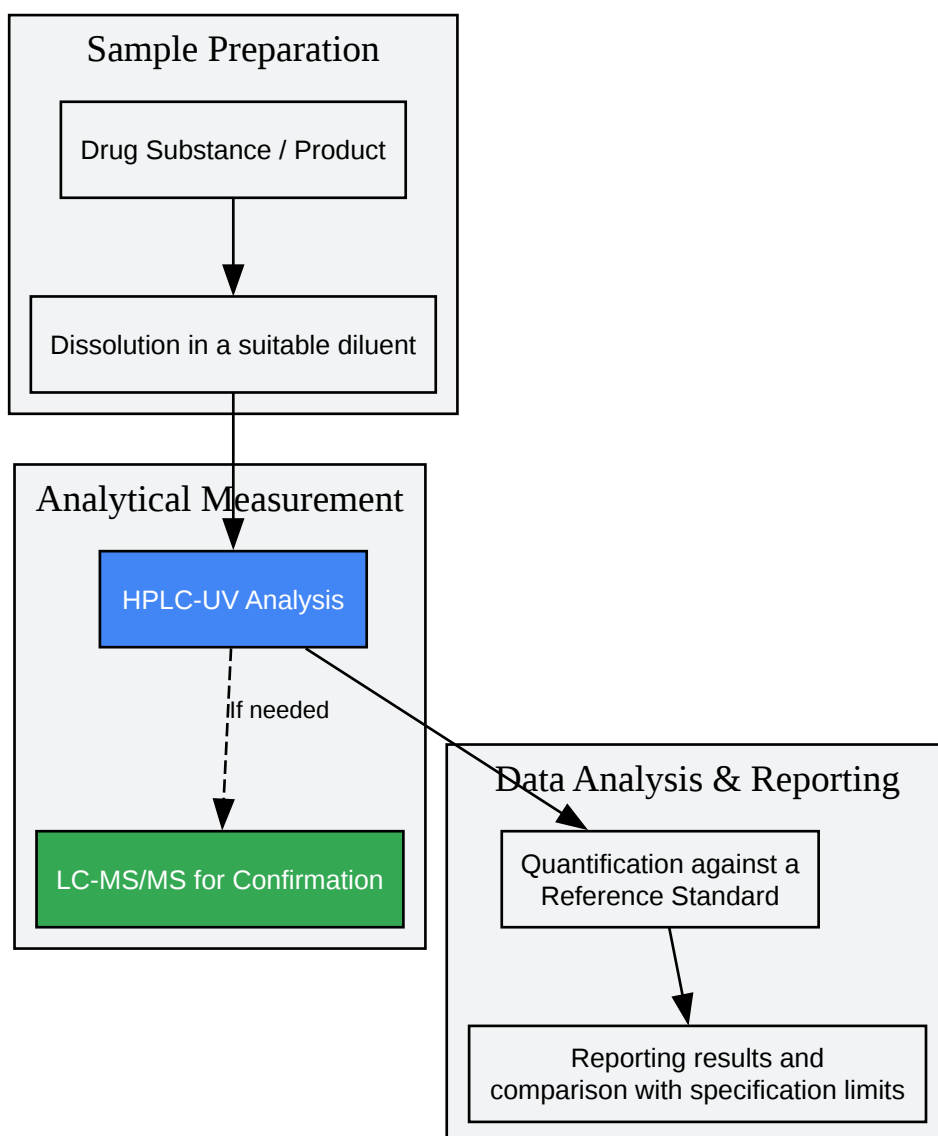
Table 2: Proposed HPLC-UV Method Parameters

Parameter	Proposed Condition	Justification
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A	Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 3)	Buffering agent to control the ionization state of the analytes and improve peak shape.
Mobile Phase B	Acetonitrile	Organic modifier to elute the compounds from the column.
Gradient	Optimized gradient from low to high %B	To ensure separation of Entecavir, Impurity 39, and other potential impurities with varying polarities.
Flow Rate	1.0 mL/min	A standard flow rate for analytical HPLC.
Column Temperature	30 °C	To ensure reproducible retention times.
Detection	UV at approximately 254 nm	Entecavir and its purine-based impurities exhibit strong UV absorbance at this wavelength.
Injection Volume	10 μ L	A typical injection volume for analytical HPLC.

Method Validation Considerations:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Workflow for Identification and Quantification



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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. 1415118-52-3|\(9-\(\(1S,3R,4S\)-4-Hydroxy-3-\(hydroxymethyl\)-2-methylenecyclopentyl\)-6-oxo-6,9-dihydro-1H-purin-2-yl\)-L-alanine|BLD Pharm \[bldpharm.com\]](#)
- [3. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Entecavir EP Impurity C | CAS No- 2204369-23-1 | 8-Hydroxy Entecavir \[chemicea.com\]](#)
- [5. pharmaffiliates.com \[pharmaffiliates.com\]](https://www.pharmaffiliates.com)
- [6. juniperpublishers.com \[juniperpublishers.com\]](https://www.juniperpublishers.com)
- [7. jbiochemtech.com \[jbiochemtech.com\]](https://www.jbiochemtech.com)
- [8. asianpubs.org \[asianpubs.org\]](https://www.asianpubs.org)
- [9. lcms.cz \[lcms.cz\]](https://www.lcms.cz)
- [10. sphinxesai.com \[sphinxesai.com\]](https://www.sphinxesai.com)
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